molecular formula C13H15N3OS B6426403 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one CAS No. 2327162-22-9

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one

Cat. No.: B6426403
CAS No.: 2327162-22-9
M. Wt: 261.34 g/mol
InChI Key: DAYRCEHSUFAWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a benzothiazole core fused with a piperazin-2-one ring. The benzothiazole moiety is substituted with an ethyl group at the 6-position, while the piperazinone ring introduces a ketone functional group. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-2-9-3-4-10-11(7-9)18-13(15-10)16-6-5-14-12(17)8-16/h3-4,7H,2,5-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYRCEHSUFAWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogs
Compound Name Benzothiazole Substituent Piperazine/Piperazinone Modification Additional Moieties Reference
4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-2-one 6-Ethyl Piperazin-2-one None
[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(isoxazol-5-yl)methanone 6-Ethoxy Piperazine Isoxazol-5-yl methanone
1-(3-Chlorophenyl)piperazin-2-one None (chlorophenyl) Piperazin-2-one 3-Chlorophenyl
3-(6,7-Substituted-1,3-benzothiazol-2-yl)-4-(4-substituted phenyl)-1,3-thiazolidin-2-one 6,7-Substituted None Thiazolidin-2-one
  • Substituent Effects: Ethyl vs. Piperazinone vs. Piperazine: The ketone in the piperazinone ring increases polarity, favoring hydrogen-bonding interactions absent in unmodified piperazine derivatives . Thiazolidinone Addition: Compounds in incorporate a thiazolidin-2-one ring, increasing molecular weight and rigidity, which may restrict conformational flexibility compared to the target compound .

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